molecular formula C14H13IN2O4 B14873312 N'-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide

N'-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide

Cat. No.: B14873312
M. Wt: 400.17 g/mol
InChI Key: SQXPNTLZDAXRES-UHFFFAOYSA-N
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Description

N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide is a chemical compound with a complex structure that includes an iodine atom, a methoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide typically involves the reaction of 3-iodo-4-methoxybenzoic acid with 2-methylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, leading to the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the iodine atom can produce various substituted derivatives.

Scientific Research Applications

N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-iodo-4-methoxybenzoyl)-2-furohydrazide
  • N’-(3-iodo-4-methoxybenzoyl)-2-methyl-3-furohydrazide
  • N’-(3-iodo-4-methoxybenzoyl)nicotinohydrazide

Uniqueness

N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and methoxy group differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C14H13IN2O4

Molecular Weight

400.17 g/mol

IUPAC Name

N'-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide

InChI

InChI=1S/C14H13IN2O4/c1-8-10(5-6-21-8)14(19)17-16-13(18)9-3-4-12(20-2)11(15)7-9/h3-7H,1-2H3,(H,16,18)(H,17,19)

InChI Key

SQXPNTLZDAXRES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

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